Ethyl 3-(4-oxocyclohexyl)propanoate
Description
Ethyl 3-(4-oxocyclohexyl)propanoate (C₁₁H₁₈O₃) is a cyclohexane derivative featuring a ketone group at the 4-position of the cyclohexyl ring and an ethyl propanoate ester moiety at the 3-position. Cyclohexyl derivatives with ketone functionalities are often intermediates in synthesizing complex molecules due to their reactivity in cyclization and substitution reactions .
Properties
CAS No. |
58012-66-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3 |
InChI Key |
IPJGROZEJICJSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
Canonical SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
Other CAS No. |
58012-66-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Positional Isomerism: 3- vs. 2-Substituted Cyclohexyl Derivatives
A critical structural distinction lies in the position of the propanoate chain on the cyclohexyl ring. Ethyl 2-(4-oxocyclohexyl)propanoate (CAS: 31180-85-5) is a positional isomer of the target compound, differing only in the ester group’s attachment site (2-position vs. 3-position). Although data on physical properties (e.g., melting/boiling points) are unavailable, such positional changes often influence steric hindrance, solubility, and reactivity. For instance, 3-substituted derivatives may exhibit enhanced stability in cyclization reactions compared to 2-substituted isomers due to reduced steric strain .
Table 1: Positional Isomer Comparison
| Compound | Substituent Position | Molecular Formula | Key Notes |
|---|---|---|---|
| Ethyl 3-(4-oxocyclohexyl)propanoate | 3 | C₁₁H₁₈O₃ | Potential synthetic intermediate |
| Ethyl 2-(4-oxocyclohexyl)propanoate | 2 | C₁₁H₁₈O₃ | Commercial availability (Aladdin) |
Substituent Variations: Phenyl, Methylthio, and Furyl Groups
Substituents on the cyclohexyl ring significantly alter chemical behavior and applications:
- 4-Phenylcyclohexyl Derivative: Ethyl 3-(4-phenylcyclohexyl)propanoate (C₁₇H₂₂O₂) is synthesized via a radical chain reaction with 84% yield and an 8:2 trans/cis ratio. The phenyl group enhances hydrophobicity, making it suitable for materials science applications, whereas the oxo group in the target compound may favor electrophilic reactivity .
- Methylthio-Substituted Analogs: Ethyl 3-(methylthio)propanoate, identified in pineapple pulp and core, demonstrates high odor activity (91.21 µg·kg⁻¹ in pulp), emphasizing the role of sulfur-containing groups in flavor chemistry. In contrast, the oxo group in the target compound lacks such sensory contributions but may participate in keto-enol tautomerism .
- Furyl-Substituted Derivative: Ethyl 3-(2-furyl)propanoate contains an electron-withdrawing furan group, influencing its electronic profile in Diels-Alder reactions. The oxo group in the target compound may similarly modulate reactivity in conjugate additions .
Table 2: Substituent-Driven Properties
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